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Compound of Interest

Compound Name:
3-Isoxazol-5-ylpiperidine

hydrochloride

Cat. No.: B1413411 Get Quote

Disclaimer: Extensive literature searches did not yield specific neuroscience research data for

3-Isoxazol-5-ylpiperidine hydrochloride (CAS: 1367953-16-9). The following application

notes and protocols are based on the activities of structurally related isoxazole-piperidine

compounds and are provided as a guide for potential research directions. The user should

validate any findings for the specific compound of interest.

Introduction
The isoxazole-piperidine scaffold is a privileged structure in medicinal chemistry, with

derivatives showing a wide range of biological activities. In neuroscience, this structural motif

has been incorporated into molecules targeting various receptors and enzymes, suggesting its

potential for the development of novel therapeutics for neurological and psychiatric disorders.

This document outlines potential applications and experimental protocols based on the

reported activities of analogous compounds.

Potential Neuroscience Applications of Isoxazole-
Piperidine Derivatives
Based on the biological activities of structurally similar compounds, 3-Isoxazol-5-ylpiperidine
hydrochloride could be investigated for, but is not limited to, the following applications in

neuroscience research:
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Modulation of T-type Calcium Channels: Several isoxazole-piperidine derivatives have been

identified as potent blockers of T-type calcium channels (CaV3.1 and CaV3.2).[1][2] These

channels are implicated in various neurological conditions, including neuropathic pain and

epilepsy.

Inhibition of Fatty Acid Amide Hydrolase (FAAH): The isoxazole-piperidine core is present in

compounds designed as FAAH inhibitors.[3] FAAH is the primary enzyme responsible for the

degradation of the endocannabinoid anandamide. FAAH inhibitors have therapeutic potential

for pain, anxiety, and other neurological disorders.

GABA-A Receptor Modulation: Although a structural isomer, 5-(4-piperidyl)isoxazol-3-ol, has

been reported as a GABA-A receptor partial agonist, highlighting that isoxazole-piperidine

scaffolds can interact with this major inhibitory neurotransmitter system in the central

nervous system.

Data Presentation: Biological Activities of
Structurally Related Isoxazole-Piperidine
Derivatives
The following tables summarize quantitative data for isoxazole-piperidine derivatives that are

structurally related to 3-Isoxazol-5-ylpiperidine hydrochloride.

Table 1: T-type Calcium Channel Blocking Activity of 1-(isoxazol-5-ylmethylaminoethyl)-4-

phenylpiperidine Derivatives[1][2]

Compound Target Assay IC50 (μM)

7b CaV3.1 (α1G) Patch-clamp 0.8

CaV3.2 (α1H) Patch-clamp 1.2

10b CaV3.1 (α1G) Patch-clamp 1.5

CaV3.2 (α1H) Patch-clamp 2.1

Table 2: FAAH Inhibition by Piperidinyl Thiazole Isoxazoline Derivatives[3]
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Compound Target Assay IC50 (nM)

Compound A Human FAAH Enzyme activity 15

Compound B Rat FAAH Enzyme activity 25

Experimental Protocols
The following are generalized protocols that can be adapted for the investigation of 3-Isoxazol-
5-ylpiperidine hydrochloride in neuroscience research.

Protocol 1: Whole-Cell Patch-Clamp Electrophysiology
for T-type Calcium Channel Modulation
Objective: To determine if the test compound modulates T-type calcium channel activity in a

neuronal cell line (e.g., HEK293 cells stably expressing human CaV3.1 or CaV3.2).

Materials:

HEK293 cells expressing the target T-type calcium channel subtype.

External solution (in mM): 140 TEA-Cl, 10 BaCl2, 1 MgCl2, 10 HEPES, 10 Glucose (pH 7.4

with TEA-OH).

Internal solution (in mM): 120 CsCl, 10 EGTA, 10 HEPES, 5 Mg-ATP, 0.4 Na-GTP (pH 7.2

with CsOH).

Test compound stock solution (e.g., 10 mM in DMSO).

Patch-clamp rig with amplifier, digitizer, and data acquisition software.

Procedure:

Culture cells to 60-80% confluency.

Prepare fresh external and internal solutions on the day of the experiment.
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Place a coverslip with adherent cells in the recording chamber and perfuse with external

solution.

Pull borosilicate glass capillaries to a resistance of 3-5 MΩ when filled with internal solution.

Establish a whole-cell patch-clamp configuration on a single cell.

Hold the cell at a holding potential of -100 mV.

Elicit T-type calcium currents by applying a depolarizing voltage step to -30 mV for 200 ms.

Record baseline currents for at least 3 minutes.

Prepare working concentrations of the test compound by diluting the stock solution in the

external solution.

Perfuse the cell with the test compound at increasing concentrations, recording the current at

each concentration for at least 3 minutes to allow for equilibration.

After the highest concentration, wash out the compound with the external solution to check

for reversibility.

Analyze the data by measuring the peak current amplitude at each concentration and

normalize it to the baseline current.

Fit the concentration-response data to a Hill equation to determine the IC50.

Protocol 2: In Vitro FAAH Inhibition Assay
Objective: To determine the inhibitory potency of the test compound on FAAH activity.

Materials:

Recombinant human FAAH.

FAAH substrate (e.g., arachidonoyl-p-nitroanilide).

Assay buffer (e.g., 50 mM Tris-HCl, pH 9.0).
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Test compound stock solution (e.g., 10 mM in DMSO).

96-well microplate reader.

Procedure:

Prepare serial dilutions of the test compound in assay buffer.

In a 96-well plate, add the test compound dilutions. Include a positive control (a known FAAH

inhibitor) and a negative control (vehicle).

Add the FAAH enzyme to each well and incubate for 15 minutes at room temperature.

Initiate the reaction by adding the FAAH substrate to each well.

Immediately measure the absorbance at 405 nm every minute for 20 minutes using a

microplate reader.

Calculate the rate of reaction (V) for each concentration of the test compound.

Determine the percent inhibition for each concentration relative to the vehicle control.

Plot the percent inhibition against the logarithm of the compound concentration and fit the

data to a four-parameter logistic equation to calculate the IC50 value.

Mandatory Visualizations
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Caption: Hypothetical signaling pathway of a T-type calcium channel blocker.
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Analgesic Compound Screening Workflow
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Caption: Generalized workflow for screening compounds for analgesic properties.
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Structure-Activity Relationship (SAR) Concept
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Caption: Logical relationship in Structure-Activity Relationship (SAR) studies.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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